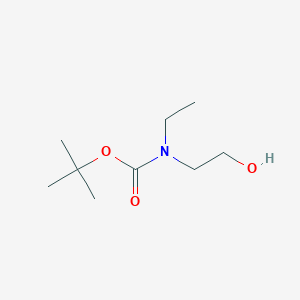

tert-Butyl éthyl(2-hydroxyéthyl)carbamate

Vue d'ensemble

Description

tert-Butyl ethyl(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is commonly used as a reagent in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and versatility in chemical reactions.

Applications De Recherche Scientifique

tert-Butyl ethyl(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as BOC,ET-GLYCINOL, is primarily used as a biochemical reagent . It is an amine derivative and is commonly used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly in the context of biochemical research and synthesis .

Mode of Action

The compound acts as a protecting group for amino acids during synthesis . It interacts with the amino group of the amino acid, forming a carbamate linkage . This protects the amino group from unwanted reactions during the synthesis process . The tert-butyl group can be deprotected under acidic conditions .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidylserine and ornithine . These are important biochemical pathways in the body. Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is a key compound in the urea cycle, which is responsible for detoxifying ammonia in the body .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it could have good bioavailability .

Result of Action

The primary result of the action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is the protection of the amino group in amino acids during synthesis . This allows for the successful synthesis of complex biochemical compounds without unwanted side reactions .

Action Environment

The action of tert-Butyl ethyl(2-hydroxyethyl)carbamate is influenced by the pH of the environment . The compound can be deprotected under acidic conditions . Therefore, the pH of the reaction environment is a key factor in determining the efficacy and stability of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl(2-hydroxyethyl)carbamate can be synthesized through the reaction of monoethanolamine with di-tert-butyl dicarbonate . The reaction typically involves the following steps:

- Monoethanolamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate .

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl ethyl(2-hydroxyethyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the carbamate group can yield amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like or are commonly used.

Reduction Reactions: Reducing agents such as or are employed.

Major Products Formed:

Substitution Reactions: Formation of substituted carbamates.

Oxidation Reactions: Formation of carbonyl compounds.

Reduction Reactions: Formation of amines.

Comparaison Avec Des Composés Similaires

tert-Butyl ethyl(2-hydroxyethyl)carbamate can be compared with other similar compounds such as:

- tert-Butyl (2-hydroxyethyl)carbamate

- N-(tert-Butoxycarbonyl)ethanolamine

- Boc-2-aminoethanol

Uniqueness: The uniqueness of tert-Butyl ethyl(2-hydroxyethyl)carbamate lies in its stability and versatility as a protecting group. It offers advantages in terms of ease of removal and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.

Activité Biologique

tert-Butyl ethyl(2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyethyl moiety, making it relevant in various pharmaceutical applications. This article reviews the biological activity of tert-butyl ethyl(2-hydroxyethyl)carbamate, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 189.25 g/mol

- CAS Number : 103898-11-9

- Physical State : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents, which enhances its application in chemical processes.

Biological Activity Overview

The biological activity of tert-butyl ethyl(2-hydroxyethyl)carbamate has been explored in several contexts, including its potential as an intermediate in drug synthesis and its effects on various biological systems.

The compound is believed to interact with biological molecules through mechanisms that may involve modulation of enzyme activity or receptor binding. Specific pathways affected include:

- Inhibition of Phosphodiesterases (PDEs) : Some studies have indicated that carbamate derivatives can influence PDE activity, which plays a critical role in cellular signaling pathways associated with memory and cognitive functions .

Toxicological Profile

The toxicity profile of tert-butyl ethyl(2-hydroxyethyl)carbamate indicates potential risks associated with exposure:

- Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

- Safety Precautions : Handling should include protective equipment to prevent skin contact and ingestion.

In Vitro Studies

- Cell Line Responses : Research has shown that tert-butyl ethyl(2-hydroxyethyl)carbamate exhibits varying effects on different cell lines, particularly in terms of cytotoxicity and cell proliferation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential implications for neuropharmacology .

In Vivo Studies

- Animal Models : In rodent models, administration of tert-butyl ethyl(2-hydroxyethyl)carbamate resulted in observable changes in behavior and cognitive function, suggesting that it may enhance memory retention under certain conditions .

- Toxicity Assessments : Long-term exposure studies indicated no significant carcinogenic effects at lower doses; however, higher doses raised concerns about potential bladder lesions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉N₁O₄ | Lacks the ethyl group; simpler structure |

| Tert-butyl N,N-bis(2-hydroxyethyl)carbamate | C₉H₁₉N₂O₄ | Contains two hydroxyethyl groups; increased hydrophilicity |

| Tert-butyl N-(4-fluorophenyl)carbamate | C₁₂H₁₈FNO₂ | Incorporates a fluorinated aromatic ring; potential for enhanced bioactivity |

Propriétés

IUPAC Name |

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQZIGTEBZROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565517 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-95-5 | |

| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.